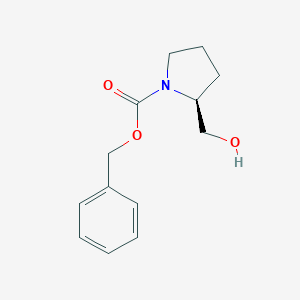
Cbz-L-Prolinol
Übersicht
Beschreibung
Cbz-L-Prolinol, also known as N-Cbz-L-prolinol, is a chemical compound with the empirical formula C13H17NO3 . It is used in laboratory settings and in the synthesis of substances .
Molecular Structure Analysis
Cbz-L-Prolinol has a molecular weight of 235.28 g/mol . The molecule contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
Cbz-L-Prolinol is involved in solution phase peptide synthesis . The reaction type is solution phase peptide synthesis .
Physical And Chemical Properties Analysis
Cbz-L-Prolinol has a refractive index of n20/D 1.54 (lit.), a boiling point of 160 °C/0.8 mmHg (lit.), and a density of 1.196 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Cbz-L-Prolinol: is a valuable chiral building block in organic synthesis. Its structure, containing a proline moiety with a benzyl protection group, makes it particularly useful for synthesizing complex molecules. For instance, it can be used in the synthesis of peptidomimetics , which are molecules that mimic the structure of peptides and can modulate biological processes . Additionally, it serves as a starting material for the preparation of non-natural amino acids and their derivatives, which are crucial in the development of novel pharmaceuticals .
Catalysis
In catalysis, Cbz-L-Prolinol plays a role as a chiral ligand or catalyst in asymmetric synthesis. It can induce chirality in the synthesis of other compounds, which is essential for creating drugs with specific desired activities. The compound’s ability to form stable complexes with metals also allows it to be used in metal-catalyzed reactions , such as hydrogenation and carbon-carbon bond formation .
Pharmaceutical Research
Cbz-L-Prolinol is used in pharmaceutical research for the development of proline analogs . These analogs can have various therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties. The compound’s versatility in forming different derivatives makes it a valuable tool for drug design and discovery .
Material Science
In the field of materials science, Cbz-L-Prolinol can be utilized to synthesize polymers and biomaterials . Its incorporation into polymer chains can impart chirality to the material, which can influence the material’s properties, such as its optical activity. This is particularly useful in creating materials for biomedical applications , like drug delivery systems .
Biochemistry
Cbz-L-Prolinol is also relevant in biochemistry for studying enzyme-substrate interactions . As a proline derivative, it can be used to investigate the role of proline in biological systems, such as in enzyme catalysis and signal transduction pathways . Understanding these interactions can lead to insights into disease mechanisms and the development of new treatments .
Analytical Chemistry
Lastly, in analytical chemistry, Cbz-L-Prolinol can be employed as a standard or reference compound in chromatographic analyses. It helps in the quantification and identification of compounds in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .
Wirkmechanismus
Target of Action
Cbz-L-Prolinol is primarily used in the chemical and pharmaceutical industry for the formation of amides . The compound’s primary target is the unprotected L-proline, which is transformed into amides in a biocatalytic one-pot reaction .
Mode of Action
Cbz-L-Prolinol interacts with its target, L-proline, through a biocatalytic process. This process involves the amidation of unprotected L-proline with ammonia in an organic solvent . The reaction is catalyzed by an enzyme, and the process is racemization-free .
Biochemical Pathways
The biochemical pathway involved in the action of Cbz-L-Prolinol is the amidation process of α-amino acids . This process is usually challenging and requires protection strategies for the amino functionality . With the use of cbz-l-prolinol, the amidation process can be carried out without substrate activation .
Pharmacokinetics
It is known that the compound has a density of 1196 g/mL at 25 °C , and it is more stable compared to other L-prolinol derivatives .
Result of Action
The result of the action of Cbz-L-Prolinol is the formation of high concentrations of L-prolinamide . For instance, at 145 mM substrate concentration, 80% conversion was achieved .
Action Environment
The action of Cbz-L-Prolinol is influenced by the choice of solvent, which affects the solubility of the substrate, the product, and the stability of the enzyme preparation . For instance, the amidation process was carried out in 2-methyl-2-butanol at 70 °C .
Eigenschaften
IUPAC Name |
benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNHGVCFWDNDP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455098 | |
| Record name | Cbz-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-L-Prolinol | |
CAS RN |
6216-63-3 | |
| Record name | Cbz-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

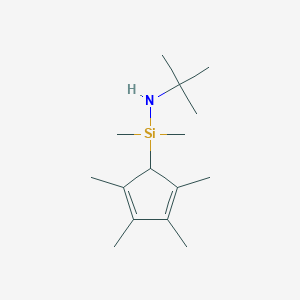

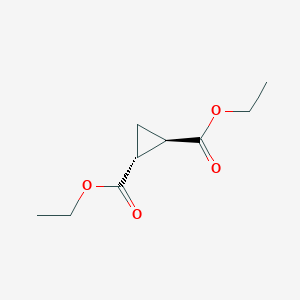
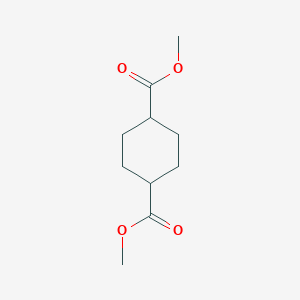

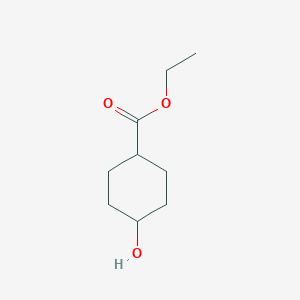


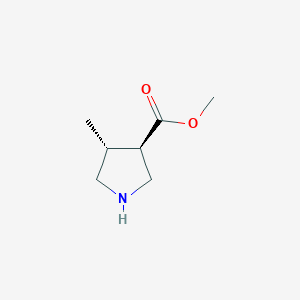

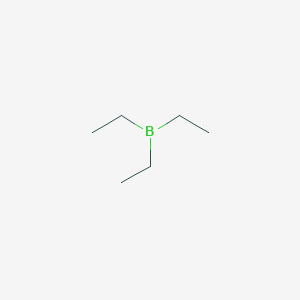
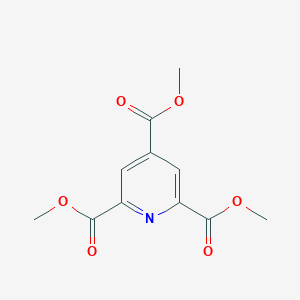

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)